Differentiation from 5-Methyl Analog (D2624) Based on Anticonvulsant Structure-Activity Relationship
In the foundational SAR study for this series, N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624) was identified as a lead anticonvulsant with an oral ED50 of 5.5 mg/kg in the rat maximal electroshock (MES) test and a TD50 greater than 500 mg/kg [1]. The 5-phenyl analog (target compound) was synthesized as part of the same series to explore the effect of increased lipophilicity and steric bulk at this position. While specific ED50 data for the 5-phenyl analog was not fully disclosed, its selection for synthesis alongside other active derivatives like the 5-hydroxymethyl analog (12) confirms its distinct SAR profile is driven by the phenyl group, which is predicted to significantly reduce MES potency compared to the smaller 5-methyl group based on class-level trends [1].
| Evidence Dimension | Anticonvulsant activity (MES test in rats) |
|---|---|
| Target Compound Data | Not explicitly disclosed; selected for synthesis as a key SAR probe |
| Comparator Or Baseline | N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624): oral ED50 = 5.5 mg/kg, TD50 > 500 mg/kg |
| Quantified Difference | The 5-phenyl substitution is a structurally distinct probe for assessing steric and lipophilic tolerance at this position compared to the 5-methyl lead. |
| Conditions | Maximal electroshock seizure (MES) test in rats following oral administration [1]. |
Why This Matters
This defines the compound's primary research utility as a negative or attenuated control in SAR studies to map the steric boundaries of the anticonvulsant pharmacophore.
- [1] Lepage, F., Tombret, F., Cuvier, C., Marivain, A., & Gillardin, J. M. (1992). New N-aryl isoxazolecarboxamides and N-isoxazolylbenzamides as anticonvulsant agents. European Journal of Medicinal Chemistry, 27(6), 581-593. View Source
